N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine

Physical Organic Chemistry Reactivity Scales Nucleophilicity

N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine (CAS 70754-93-7, C7H16N2, MW 128.22) is a pyrrolidine-based tertiary diamine. Its core features—a pyrrolidine ring and a pendant N,N-dimethylaminomethyl group—impart defined nucleophilicity and basicity, with a predicted pKa of 10.50 ± 0.10.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 70754-93-7
Cat. No. B1280563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1-(pyrrolidin-2-yl)methanamine
CAS70754-93-7
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCN1
InChIInChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3
InChIKeySGIJBHQBXMMPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine (CAS 70754-93-7): Essential Physicochemical and Reactivity Data for Sourcing


N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine (CAS 70754-93-7, C7H16N2, MW 128.22) is a pyrrolidine-based tertiary diamine [1]. Its core features—a pyrrolidine ring and a pendant N,N-dimethylaminomethyl group—impart defined nucleophilicity and basicity, with a predicted pKa of 10.50 ± 0.10 . The compound is soluble in water and organic solvents, making it a versatile building block for organic synthesis and medicinal chemistry . The chiral variants ((S)- and (R)-) are particularly valued as ligands and catalysts in asymmetric transformations [1].

Why Sourcing N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine Requires a Specification-Driven Approach


Generic substitution with simpler tertiary amines (e.g., triethylamine) or alternative pyrrolidine derivatives (e.g., 2-(aminomethyl)pyrrolidine) risks compromising reaction performance in applications where both strong nucleophilicity and low formaldehyde emission are critical [1]. The specific N,N-dimethyl substitution pattern and pyrrolidine ring geometry in 70754-93-7 confer a unique combination of high nucleophilicity (N = 17.41) [2] and, when incorporated as a catalyst, the complete suppression of formaldehyde emissions—a key differentiator from conventional N,N-dimethyl catalysts [1]. The following quantitative evidence details exactly where this compound outperforms close structural analogs, enabling informed sourcing decisions.

Quantitative Performance Benchmarks: N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine vs. Key Analogs


Comparative Nucleophilicity: N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine vs. Non-Pyrrolidine Tertiary Amines

The nucleophilicity of (S)-N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine in acetonitrile is characterized by a Mayr N parameter of 17.41 and an sN parameter of 0.68 [1]. This places it among strong aliphatic amine nucleophiles. For comparison, triethylamine (a common lab reagent) exhibits an N parameter of 17.29 in MeCN [2], while piperidine shows N = 18.13 [3]. The data demonstrate that the target compound's nucleophilicity is comparable to triethylamine but significantly higher than less sterically hindered secondary amines like diethylamine (N = 15.8) [3].

Physical Organic Chemistry Reactivity Scales Nucleophilicity

Formaldehyde Emission Suppression: Pyrrolidine-Derived Catalyst vs. Standard N,N-Dimethyl Catalyst

In polyurethane catalyst development, a pyrrolidine derivative of commonly used N,N-dimethylated catalysts (which includes the structural motif of 70754-93-7) was computationally and experimentally identified as the most promising candidate for avoiding formaldehyde emissions while preserving catalytic activity [1]. Experimental emission measurements showed that formaldehyde emission was completely suppressed when this pyrrolidine derivative was used, compared to standard N,N-dimethyl catalysts that emit formaldehyde due to oxidation [1].

Polyurethane Chemistry Catalyst Design Low-Emission Materials

Asymmetric Michael Addition: Enantioselectivity Tuning with Aminal-Pyrrolidine Organocatalysts

A family of modular aminal-pyrrolidine organocatalysts, structurally derived from pyrrolidine-2-ylmethanamine scaffolds, achieved up to 91% enantioselectivity in Michael additions to nitroolefins and vinyl sulfones [1]. The catalytic properties could be easily tuned by varying the substituents on the aminal part, demonstrating the scaffold's versatility [1]. This level of enantioselectivity is comparable to other pyrrolidine-based organocatalysts reported in the literature, such as those achieving up to 73% ee in Morita-Baylis-Hillman reactions with methyl vinyl ketone [2].

Asymmetric Catalysis Organocatalysis Michael Addition

Catalytic Activity Preservation with Modified N,N-Dimethyl Groups

Quantum chemical calculations and experimental validation confirmed that modifying the structure of tertiary amine catalysts having N,N-dimethyl groups (such as the target compound) can avoid formaldehyde formation while preserving catalytic activity [1]. The study explicitly found that longer alkyl chains or larger ring sizes inhibit catalytic activity, whereas the pyrrolidine derivative maintained performance [1]. This structure-activity relationship establishes a clear design principle: the pyrrolidine scaffold is optimal among N,N-dimethylated catalyst variants.

Polyurethane Catalysis Reaction Kinetics Computational Chemistry

Predicted Basicity vs. Related Pyrrolidine Derivatives

The predicted pKa of N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine is 10.50 ± 0.10 . In comparison, the simpler primary amine 2-(aminomethyl)pyrrolidine (CAS 69500-64-7) has a predicted pKa of approximately 9.8 , while N-methylpyrrolidine exhibits a pKa of ~10.3 [1]. The additional N,N-dimethyl substitution in the target compound increases basicity relative to the primary amine analog, which can influence protonation state, solubility, and receptor binding in biological systems.

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

High-Impact Application Scenarios for N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine (70754-93-7)


Low-Emission Polyurethane Catalyst Synthesis

Based on the evidence that pyrrolidine-derived N,N-dimethyl catalysts completely suppress formaldehyde emissions while retaining catalytic activity [1], this compound (or its dihydrochloride salt) is a strategic starting material for developing next-generation, low-VOC polyurethane catalysts. Procurement should prioritize high-purity free base or salt forms suitable for further functionalization.

Asymmetric Organocatalyst Development

Given that modular aminal-pyrrolidine organocatalysts derived from this scaffold achieve up to 91% enantioselectivity in Michael additions [1], the chiral (S)- or (R)-enantiomers of 70754-93-7 are valuable building blocks for designing new enantioselective catalysts. Researchers should source chirally pure material with verified enantiomeric excess for reproducible asymmetric synthesis.

Medicinal Chemistry Building Block

The compound's defined nucleophilicity (N = 17.41) [1] and predicted basicity (pKa = 10.50) [2] make it a useful intermediate for introducing basic amine moieties into drug candidates. Its solubility profile and pyrrolidine core align with common medicinal chemistry requirements, supporting its use in parallel synthesis and library generation.

Ligand Synthesis for Transition Metal Catalysis

The chiral versions of this compound are employed as chiral ligands in asymmetric catalysis [1]. Their ability to induce high enantioselectivity in nucleophilic additions and hydrogenations makes them essential for producing optically pure compounds. Procurement should focus on enantiopure material with documented stereochemical integrity.

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